molecular formula C6H9NO B12967084 4-Methyl-1,2,5,6-tetrahydropyridin-2-one

4-Methyl-1,2,5,6-tetrahydropyridin-2-one

Cat. No.: B12967084
M. Wt: 111.14 g/mol
InChI Key: XVCSXURKBRBMDZ-UHFFFAOYSA-N
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Description

4-Methyl-1,2,5,6-tetrahydropyridin-2-one is a heterocyclic organic compound with the molecular formula C6H9NO. It is a derivative of tetrahydropyridine, characterized by the presence of a methyl group at the 4-position and a ketone group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,5,6-tetrahydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,2,5,6-tetrahydropyridine with an oxidizing agent to introduce the ketone functionality at the 2-position. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,5,6-tetrahydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1,2,5,6-tetrahydropyridin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,5,6-tetrahydropyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,2,5,6-tetrahydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1H-pyridin-6-one

InChI

InChI=1S/C6H9NO/c1-5-2-3-7-6(8)4-5/h4H,2-3H2,1H3,(H,7,8)

InChI Key

XVCSXURKBRBMDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NCC1

Origin of Product

United States

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